molecular formula C11H8FNO3 B15277773 8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid

8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid

Cat. No.: B15277773
M. Wt: 221.18 g/mol
InChI Key: XALKFJFWINWSRI-UHFFFAOYSA-N
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Description

8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methoxyisoquinoline-5-carboxylic acid typically involves the introduction of a fluorine atom into the isoquinoline ring system. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and fluorination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various functionalized derivatives .

Scientific Research Applications

8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-3-methoxyisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and other proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

8-fluoro-3-methoxyisoquinoline-5-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-16-10-4-7-6(11(14)15)2-3-9(12)8(7)5-13-10/h2-5H,1H3,(H,14,15)

InChI Key

XALKFJFWINWSRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2C=N1)F)C(=O)O

Origin of Product

United States

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